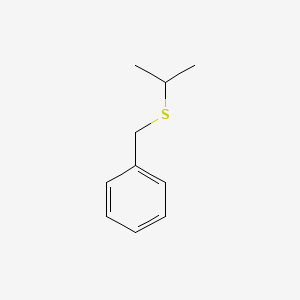

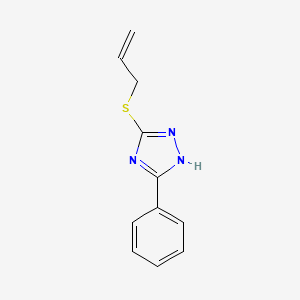

![molecular formula C6H11O2Si B3057215 {3-[(Oxiran-2-yl)methoxy]propyl}silane CAS No. 7766-33-8](/img/structure/B3057215.png)

{3-[(Oxiran-2-yl)methoxy]propyl}silane

Overview

Description

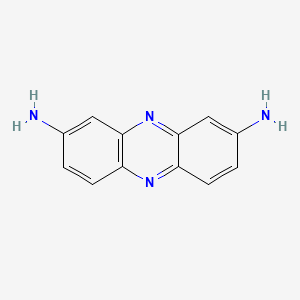

“{3-[(Oxiran-2-yl)methoxy]propyl}silane”, also known as 3-Glycidoxypropyltrimethoxysilane , is a chemical compound with the molecular formula C9H20O5Si . It is a clear liquid and is used in the production of carbon steel. Its pre-treatment favors the dry and wet adhesion of epoxy coating .

Molecular Structure Analysis

The molecular structure of “{3-[(Oxiran-2-yl)methoxy]propyl}silane” is represented by the InChI Key BPSIOYPQMFLKFR-UHFFFAOYNA-N . The SMILES representation of the molecule is COSi(OC)OC .

Chemical Reactions Analysis

When “{3-[(Oxiran-2-yl)methoxy]propyl}silane” is released into the atmosphere, it is broken down by OH radicals, and it takes between 0.5 to 17 days for the concentration to halve .

Physical And Chemical Properties Analysis

“{3-[(Oxiran-2-yl)methoxy]propyl}silane” is a clear liquid . It has a refractive index of 1.4280 to 1.4300 at 20°C, 589 nm .

Scientific Research Applications

1. Use in Lithium-Ion Batteries

- Electrolyte Solvents : Novel silane compounds, including derivatives similar to {3-[(Oxiran-2-yl)methoxy]propyl}silane, have been utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds can dissolve most lithium salts, contributing to better battery performance and stability (Amine et al., 2006).

2. Surface Modification and Adhesion

- Silane on Copper Surfaces : Thiol-terminated organosilanes, similar in structure to {3-[(Oxiran-2-yl)methoxy]propyl}silane, have been used to reduce surface oxide and form protective layers on copper surfaces. This application is significant in improving the conductivity and longevity of copper interconnects (Ganesan et al., 2005).

3. Polymer Chemistry

- Protecting Agents for H-acidic Materials : Silane compounds, including derivatives similar to {3-[(Oxiran-2-yl)methoxy]propyl}silane, have been used as bifunctional protecting agents for various H-acidic materials like diols, dithiols, and diacids (Kita et al., 1983).

4. Medical and Dental Applications

- Dental Composite Materials : Oxiranes, which are structurally related to {3-[(Oxiran-2-yl)methoxy]propyl}silane, have been evaluated for their suitability in developing non-shrinking dental composite materials. The reactivity of these compounds plays a crucial role in their application in dentistry (Schweikl et al., 2002).

5. Sol-Gel Processes

- Immobilization of Dyestuff on Fabrics : Sol-gel precursors, including trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, have been used to functionalize polyester fabrics with pH-sensitive dyestuff, leading to the development of wearable sensors. This showcases the versatility of such silane compounds in creating innovative, responsive materials (Trovato et al., 2022).

Mechanism of Action

Safety and Hazards

properties

InChI |

InChI=1S/C6H11O2Si/c9-3-1-2-7-4-6-5-8-6/h6H,1-5H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJDWZMWJSMPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCC[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70822736 | |

| Record name | {3-[(Oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[(Oxiran-2-yl)methoxy]propyl}silane | |

CAS RN |

7766-33-8 | |

| Record name | {3-[(Oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

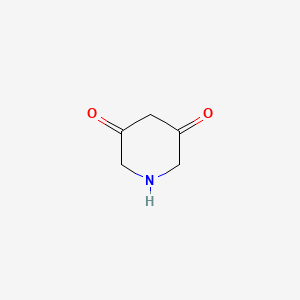

![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)